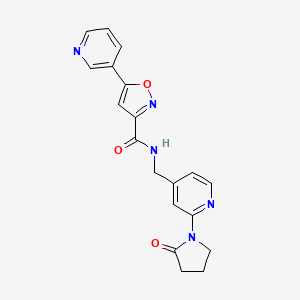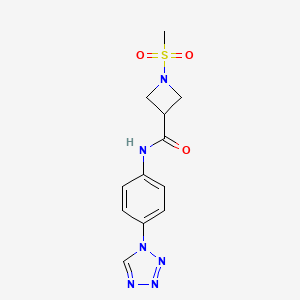![molecular formula C19H19N3O4S B2911300 N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 2034436-40-1](/img/structure/B2911300.png)
N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a dimethoxybenzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide typically involves the following steps:
Formation of the Bipyridine Moiety: Bipyridine derivatives can be synthesized through various coupling reactions such as Suzuki, Stille, Negishi, Ullmann, and Wurtz couplings. These reactions often require catalysts like NiCl₂·6H₂O and are performed under specific conditions to ensure high yields.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction between a sulfonyl chloride and an amine. This step generally requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to bipyridine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Bipyridinium salts.
Reduction: Bipyridine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze various reactions. The sulfonamide group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Bipyridinium Salts: Oxidized forms of bipyridine used in redox applications.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide is unique due to its combination of a bipyridine moiety with a dimethoxybenzenesulfonamide group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-18-8-6-16(10-19(18)26-2)27(23,24)22-12-14-5-7-17(21-11-14)15-4-3-9-20-13-15/h3-11,13,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZDVMJGWGLZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B2911220.png)


![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)



![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2911235.png)
![ethyl 2-{[4-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2911236.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)

